molecular formula C28H46N4 B038601 N,N'-bis[3-(benzylamino)propyl]octane-1,8-diamine CAS No. 117654-73-6

N,N'-bis[3-(benzylamino)propyl]octane-1,8-diamine

Cat. No. B038601
Key on ui cas rn: 117654-73-6
M. Wt: 438.7 g/mol
InChI Key: ACAZYEPMRWHZOM-UHFFFAOYSA-N
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Patent
US05753714

Procedure details

N,N'-Bis[3-(ethylamino)propyl]-1,7-heptanediamine Treat 3,7,15,19-tetra(t-butoxycarbonyl)-3,7,15,19-tetraazaheneicosane (1.68 gm, 0.0024 mol) with HCl in methanol (50 ml, 1.0N) and stir overnight. Filter the mixture and recrystallize the title compound from methanol/water (20:80, v/v) to yield 0.5 gm of the title compound. Rf is 0.39 on silica gel plates eluted with 40% ammonia (concentrated) in methanol; mp 322-23° C. with degradation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,7,15,19-tetra(t-butoxycarbonyl)-3,7,15,19-tetraazaheneicosane
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(NCCCN[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][NH:15][CH2:16][CH2:17][CH2:18][NH:19][CH2:20][CH3:21])C.C(OC(N(CCCN(C(OC(C)(C)C)=O)[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][N:43](C(OC(C)(C)C)=O)[CH2:44][CH2:45][CH2:46][N:47](C(OC(C)(C)C)=O)[CH2:48][CH3:49])CC)=O)(C)(C)C.Cl>CO>[C:41]1([CH2:42][NH:43][CH2:44][CH2:45][CH2:46][NH:47][CH2:48][CH2:49][CH2:8][CH2:9][CH2:10][CH2:11][CH2:21][CH2:20][NH:19][CH2:18][CH2:17][CH2:16][NH:15][CH2:14][C:13]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCCCNCCCCCCCNCCCNCC
Name
3,7,15,19-tetra(t-butoxycarbonyl)-3,7,15,19-tetraazaheneicosane
Quantity
1.68 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CC)CCCN(CCCCCCCN(CCCN(CC)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the mixture
CUSTOM
Type
CUSTOM
Details
recrystallize the title compound from methanol/water (20:80

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)CNCCCNCCCCCCCCNCCCNCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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